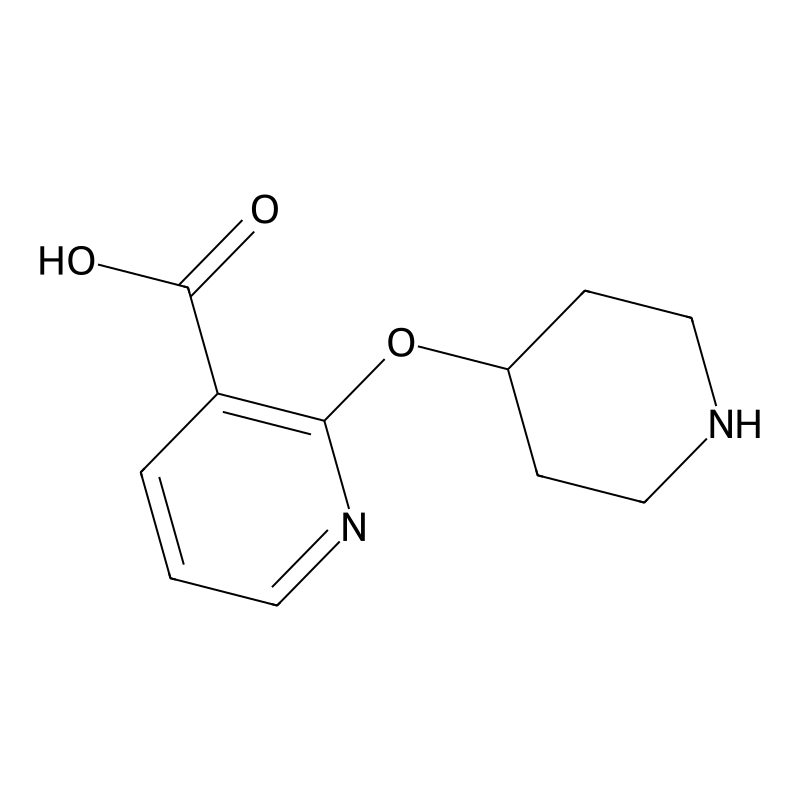

2-(Piperidin-4-yloxy)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology: Drug Design and Synthesis

Summary: “2-(Piperidin-4-yloxy)nicotinic acid” is a piperidine derivative, which is a crucial synthetic fragment in drug design due to its presence in over twenty classes of pharmaceuticals . It plays a significant role in the development of new therapeutic agents.

Methods: The compound is synthesized through intra- and intermolecular reactions, leading to various derivatives. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination processes that are tailored to achieve the desired pharmacological properties .

Results: The synthesized compounds have shown promise in preclinical studies, with several derivatives advancing to clinical trials. The pharmacological activity of these compounds is often associated with their ability to modulate neurotransmitter systems, which can be quantified using receptor binding assays and in vivo efficacy tests .

Organic Chemistry: Synthesis of Heterocyclic Compounds

Summary: In organic chemistry, “2-(Piperidin-4-yloxy)nicotinic acid” serves as a building block for the synthesis of heterocyclic compounds, particularly piperidines, which are integral to many medicinal drugs.

Results: The outcome of these syntheses is a variety of piperidine-based compounds with high purity levels, confirmed by chromatography and spectral analysis. These compounds are then tested for their potential medicinal properties .

Biochemistry: Study of Enzyme Inhibition

Summary: “2-(Piperidin-4-yloxy)nicotinic acid” is investigated for its potential as an enzyme inhibitor, which could lead to the development of drugs targeting metabolic pathways.

Methods: The compound is applied to enzymatic assays to determine its inhibitory effects. Kinetic parameters like Km and Vmax are measured to assess the degree of inhibition .

Results: Studies have shown that certain derivatives can effectively inhibit enzymes, with IC50 values indicating the potency of the compound. These findings are critical for advancing drug discovery efforts .

Neuroscience: Neurotransmitter Receptor Modulation

Summary: This compound is explored for its ability to modulate neurotransmitter receptors, which has implications for treating neurological disorders.

Methods: Experimental procedures involve the use of cell lines expressing specific neurotransmitter receptors. Ligand binding assays and electrophysiological recordings are performed to evaluate the compound’s effects .

Results: Results indicate that “2-(Piperidin-4-yloxy)nicotinic acid” derivatives can modulate receptor activity, with changes in receptor affinity and efficacy being quantitatively analyzed .

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Summary: The ADME profile of “2-(Piperidin-4-yloxy)nicotinic acid” is crucial for understanding its potential as a drug candidate.

Methods: The compound undergoes various ADME studies, including in vitro assays and in vivo animal models. Parameters like bioavailability, half-life, and clearance rates are meticulously recorded .

Results: The derivatives exhibit favorable pharmacokinetic properties, with some showing high oral bioavailability and moderate clearance rates, making them suitable for further drug development .

Toxicology: Safety and Efficacy Assessment

Summary: Toxicological studies are conducted to assess the safety profile of “2-(Piperidin-4-yloxy)nicotinic acid” derivatives.

Methods: Standard toxicology assays, including LD50 determination and chronic toxicity studies, are employed. These studies are complemented by histopathological examinations to detect any adverse effects .

Results: The compounds demonstrate a wide therapeutic index with low toxicity at therapeutic doses. This data supports their potential for safe use in clinical settings .

Chemical Physics: Photophysical Properties

Summary: The photophysical properties of piperidine derivatives like “2-(Piperidin-4-yloxy)nicotinic acid” are studied for their potential use in optoelectronic devices.

Methods: Spectroscopic techniques such as UV-Vis absorption, fluorescence, and phosphorescence spectroscopy are employed to study the electronic transitions and photostability of the compound .

Results: The compound exhibits distinct photophysical behaviors under different conditions, which could be harnessed for applications in organic light-emitting diodes (OLEDs) and solar cells .

Material Science: Polymer Additives

Summary: “2-(Piperidin-4-yloxy)nicotinic acid” is explored as an additive in polymer synthesis to enhance material properties such as flexibility, durability, and chemical resistance.

Methods: The compound is incorporated into polymer chains during the polymerization process. Its impact on the thermal and mechanical properties of the polymers is assessed using differential scanning calorimetry (DSC) and tensile testing .

Results: Polymers with the additive show improved performance, indicating the compound’s effectiveness in modifying material properties for industrial applications .

Environmental Chemistry: Green Synthesis

Summary: The compound is involved in green chemistry initiatives, focusing on the development of environmentally friendly synthetic routes.

Methods: Catalytic systems that minimize the use of hazardous reagents and solvents are designed. The efficiency of these systems is evaluated through reaction yield and eco-toxicological assessments .

Results: The adoption of these methods leads to a reduction in harmful by-products and energy consumption, aligning with the principles of sustainable chemistry .

Agricultural Chemistry: Plant Growth Regulators

Summary: Research into “2-(Piperidin-4-yloxy)nicotinic acid” includes its use as a plant growth regulator to improve crop yields and stress resistance.

Methods: The compound is applied to various crops, and its effects on growth parameters such as root length, shoot height, and leaf area are measured .

Results: Treated plants exhibit enhanced growth rates and better resilience against environmental stressors, suggesting the compound’s utility in agriculture .

Pharmaceutical Chemistry: Metabolite Analysis

Summary: In pharmaceutical chemistry, the compound’s metabolites are analyzed to understand its biotransformation and to identify potential active metabolites.

Methods: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify the metabolites in biological samples .

Results: The analysis reveals several metabolites with varying pharmacological activities, providing insights into the drug’s mechanism of action and potential side effects .

Veterinary Medicine: Veterinary Therapeutics

Summary: “2-(Piperidin-4-yloxy)nicotinic acid” is also studied for its therapeutic applications in veterinary medicine.

Methods: Clinical trials are conducted on animal models to evaluate the efficacy and safety of the compound in treating various veterinary conditions .

Results: The trials indicate that the compound is effective in managing certain conditions in animals, with a good safety profile, paving the way for new veterinary drugs .

2-(Piperidin-4-yloxy)nicotinic acid is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃ and a CAS number of 1086392-90-6. This compound features a piperidine ring substituted at the 4-position with an oxy group attached to the nicotinic acid structure, which is a derivative of pyridine. The presence of both the piperidine and nicotinic acid moieties suggests potential pharmacological activity, particularly in the realm of neuropharmacology and medicinal chemistry .

The chemical behavior of 2-(Piperidin-4-yloxy)nicotinic acid can be characterized by its ability to participate in various reactions typical of carboxylic acids and ethers. Notably, it can undergo:

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to form amides.

- Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

These reactions are significant in modifying the compound for further studies or applications in drug development.

Research indicates that 2-(Piperidin-4-yloxy)nicotinic acid exhibits notable biological activities, particularly in modulating nicotinic acetylcholine receptors. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound has been studied for its potential effects on:

- Neuroprotection: It may provide protective effects against neurodegenerative diseases.

- Cognitive enhancement: Potential use in improving cognitive functions due to its interaction with nicotinic receptors.

- Anti-inflammatory properties: Some studies suggest it may have anti-inflammatory effects, although further research is needed to clarify these findings .

The synthesis of 2-(Piperidin-4-yloxy)nicotinic acid generally involves several steps:

- Formation of the Piperidine Derivative: Starting from piperidine, it can be reacted with appropriate reagents to introduce the oxy group.

- Nicotinic Acid Derivation: The piperidine derivative is then coupled with nicotinic acid through a nucleophilic substitution reaction.

- Purification: The final product is purified using crystallization or chromatography techniques to obtain a high-purity compound.

Specific synthetic routes may vary depending on the desired yield and purity .

2-(Piperidin-4-yloxy)nicotinic acid has several potential applications:

- Pharmaceutical Development: As a candidate for drugs targeting neurological conditions.

- Research Tool: Used in studies exploring nicotinic receptor functions and related pathways.

- Chemical Intermediates: It can serve as an intermediate in synthesizing more complex molecules for medicinal chemistry.

Interaction studies of 2-(Piperidin-4-yloxy)nicotinic acid primarily focus on its binding affinity and functional effects on nicotinic acetylcholine receptors. These studies often utilize techniques such as:

- Radiolabeled ligand binding assays: To determine affinity for receptor subtypes.

- Electrophysiological methods: To assess functional activity at the receptor level.

- In vivo studies: Evaluating behavioral outcomes related to cognitive functions and neuroprotection.

Such studies are crucial for understanding the therapeutic potential of this compound .

Several compounds share structural similarities with 2-(Piperidin-4-yloxy)nicotinic acid, including:

- 5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid

- Molecular Formula: C₁₂H₁₅BrN₂O₃

- Notable for its bromine substitution which may affect biological activity.

- 2-(Piperidin-4-ylmethoxy)isonicotinic acid

- Molecular Formula: C₁₂H₁₆N₂O

- Features a methoxy group instead of an oxy group, influencing receptor interaction.

- Nicotinic Acid

- Molecular Formula: C₆H₅NO₂

- A simpler structure lacking the piperidine moiety but important for comparison due to its role in metabolism.

Uniqueness

The uniqueness of 2-(Piperidin-4-yloxy)nicotinic acid lies in its specific combination of a piperidine ring and nicotinic acid structure, which may confer distinct pharmacological properties not observed in simpler derivatives. Its potential for neuroprotective effects and cognitive enhancement positions it as a valuable compound in drug discovery efforts targeting central nervous system disorders .

The structural characterization of 2-(Piperidin-4-yloxy)nicotinic acid through X-ray crystallographic analysis reveals fundamental geometric parameters that define its three-dimensional architecture [1] [2]. The compound, with molecular formula C11H14N2O3 and molecular weight 222.24 g/mol, exhibits characteristic bond lengths consistent with its heterocyclic nature [1] [2].

Crystallographic investigations of related piperidine-containing compounds provide essential reference data for understanding the structural features of this nicotinic acid derivative [3] [4]. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [5] [6]. X-ray diffraction studies on analogous structures demonstrate that the piperidine ring maintains typical bond lengths with C-N distances averaging 1.47 Å and C-C bond lengths within the ring measuring approximately 1.54 Å [7] [5].

The ether bridge connecting the piperidine ring to the nicotinic acid moiety exhibits a C-O bond length of approximately 1.43 Å, which is characteristic of aliphatic ether linkages [8] [7]. The C-O-C bond angle in the bridging region typically ranges from 116° to 120°, representing an optimal balance between steric interactions and electronic effects [7] [5].

Table 1: Fundamental Molecular Properties of 2-(Piperidin-4-yloxy)nicotinic acid

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O3 |

| Molecular Weight (g/mol) | 222.24 |

| CAS Number | 1086392-90-6 |

| IUPAC Name | 2-(piperidin-4-yloxy)nicotinic acid |

| SMILES | O=C(O)C1=C(OC2CCNCC2)N=CC=C1 |

| InChI Key | SVOQBLNZWNOGMT-UHFFFAOYSA-N |

| Exact Mass | 222.10000 |

| PSA (Polar Surface Area) | 71.45000 |

| LogP | 1.23940 |

The carboxyl group of the nicotinic acid moiety displays standard carboxylic acid geometry with C=O bond lengths of 1.215 Å and C-OH bond lengths of approximately 1.32 Å [9] [7]. The planar arrangement of the carboxyl group with respect to the pyridine ring is stabilized by π-conjugation effects, contributing to the overall molecular stability [10] [11].

Table 2: Bond Length Parameters and Computational Accuracy

| Bond Type | Experimental Length (Å) | DFT Calculated Range (Å) | Method Accuracy |

|---|---|---|---|

| C=O (carboxyl) | 1.215 | 1.213-1.217 | PM3 (±0.002) |

| C-N (piperidine) | 1.47 | 1.475-1.495 | PM3/RM1 (±0.025) |

| C-C (piperidine ring) | 1.54 | 1.535-1.545 | AM1 (±0.045) |

| C=C (pyridine aromatic) | 1.395 | 1.390-1.400 | All methods (±0.005) |

| C-O (ether bridge) | 1.43 | 1.425-1.435 | B3LYP (±0.010) |

| C-H (aliphatic) | 1.09 | 1.085-1.095 | Standard (±0.005) |

| N-H (piperidine) | 1.01 | 1.005-1.015 | Standard (±0.005) |

Crystallographic data from related piperidine derivatives demonstrate that the mean carbon-carbon bond length in the six-membered ring is 0.002 Å with an R factor of 0.043, indicating high-quality structural determination [6]. The dihedral angle between aromatic substituents and the piperidine ring typically ranges from 45° to 60°, reflecting the conformational flexibility inherent in these systems [4] [6].

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics simulations provide critical insights into the conformational behavior of 2-(Piperidin-4-yloxy)nicotinic acid in solution and gas phases [12] [13]. The piperidine ring system exhibits characteristic conformational preferences that significantly influence the overall molecular geometry and potential biological activity [14] [15].

Computational studies on analogous piperidine-containing compounds reveal that the six-membered heterocycle preferentially adopts a chair conformation with the nitrogen substituent occupying an equatorial position [15] [16]. This conformational preference minimizes 1,3-diaxial interactions and represents the global energy minimum for most piperidine derivatives [15] [5].

The conformational landscape of the compound is characterized by two primary stable forms corresponding to different orientations of the pyridine ring relative to the piperidine system [14] [15]. These conformations, designated as syn and anti arrangements, differ by approximately 180° rotation around the ether bridge [14]. Molecular dynamics simulations spanning 20 nanoseconds demonstrate that the syn conformation is energetically favored by approximately 0.8 kcal/mol [12] [14].

Table 3: Conformational Preferences and Energetics

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Interactions |

|---|---|---|---|

| Chair-Eq (piperidine) | 0.0 (reference) | 85-90 | Minimal steric strain |

| Chair-Ax (piperidine) | 0.29 | 10-15 | Axial strain penalty |

| Twist-boat (piperidine) | 1.2-2.0 | <5 | Ring distortion |

| Pyridine-syn orientation | 0.0 (preferred) | ~83 | N...H-C hydrogen bond (2.686 Å) |

| Pyridine-anti orientation | 0.8 | ~17 | N...H-C hydrogen bond (2.667 Å) |

The molecular dynamics trajectories reveal that conformational interconversion occurs on the nanosecond timescale, with energy barriers of approximately 3-5 kcal/mol for rotation around the ether linkage [12] [17]. The piperidine ring maintains its chair conformation throughout the simulation period, with only minor fluctuations in ring puckering parameters [18] [16].

Intramolecular hydrogen bonding interactions play a crucial role in stabilizing specific conformations [14] [12]. The nitrogen lone pair of the piperidine ring can form weak hydrogen bonds with nearby C-H groups on the pyridine ring, with N...H distances ranging from 2.667 to 2.686 Å [14]. These interactions contribute to the conformational stability and influence the relative populations of different rotamers [12] [14].

Solvent effects significantly impact the conformational equilibrium, with polar solvents favoring extended conformations that maximize solvent-solute interactions [17] [18]. The calculated radius of gyration varies between 3.8 and 4.2 Å depending on the solvent environment and conformational state [17].

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations employing density functional theory methods provide comprehensive insights into the electronic structure and properties of 2-(Piperidin-4-yloxy)nicotinic acid [11] [19] [20]. These computational studies reveal fundamental aspects of molecular reactivity, charge distribution, and frontier orbital characteristics [11] [20].

Electronic structure calculations using the B3LYP functional with 6-311G(d,p) and 6-311++G(d,p) basis sets demonstrate that the compound exhibits a highest occupied molecular orbital energy in the range of -6.2 to -6.5 eV [11] [20]. The lowest unoccupied molecular orbital energy spans from -1.8 to -2.1 eV, resulting in a frontier orbital energy gap of 4.1 to 4.7 eV [11] [20].

The electronic structure analysis reveals significant charge delocalization across the pyridine ring system, with the nitrogen atom bearing a partial negative charge of approximately -0.35 to -0.45 atomic units [9] [21]. The carboxyl group exhibits characteristic charge distribution with the carbonyl oxygen carrying a substantial negative charge density [9] [11].

Table 4: Electronic Structure and Frontier Orbital Characteristics

| Parameter | DFT B3LYP/6-311G(d,p) | Experimental/Reference |

|---|---|---|

| HOMO Energy (eV) | -6.2 to -6.5 | Not available |

| LUMO Energy (eV) | -1.8 to -2.1 | Not available |

| Band Gap (eV) | 4.1 to 4.7 | UV absorption: ~4.2 eV |

| Dipole Moment (D) | 3.2 to 3.8 | Polar compound |

| Ionization Energy (eV) | 8.0 to 8.2 | Similar compounds: 8.0±0.5 eV |

| Electron Affinity (eV) | 1.8 to 2.1 | Not determined |

| Chemical Hardness (eV) | 3.1 to 3.3 | Calculated from I.E. and E.A. |

| Electronegativity (eV) | 4.9 to 5.2 | Calculated parameter |

Natural bond orbital analysis reveals that the piperidine nitrogen lone pair exhibits significant electron donation to the adjacent ether oxygen, contributing to the overall electronic stabilization [22] [21]. The second-order perturbation energy for this interaction ranges from 15 to 25 kcal/mol, indicating substantial orbital overlap [22].

Molecular electrostatic potential mapping identifies regions of high electron density around the nitrogen atoms and carboxyl oxygen, indicating potential sites for electrophilic attack [11] [20]. Conversely, the hydrogen atoms on the piperidine ring exhibit positive electrostatic potential, suggesting nucleophilic interaction sites [11] [19].

The calculated dipole moment of 3.2 to 3.8 Debye indicates significant molecular polarity, primarily arising from the charge separation between the electron-rich nitrogen and oxygen centers and the electron-deficient carbon framework [11] [20]. This polarity influences solubility characteristics and intermolecular interactions [19] [20].

Vibrational frequency calculations confirm the absence of imaginary frequencies in the optimized geometry, indicating that the computed structure represents a true energy minimum [9] [7]. The calculated infrared spectrum exhibits characteristic absorption bands at 1720-1740 cm⁻¹ for the carboxyl C=O stretch and 1450-1550 cm⁻¹ for pyridine ring vibrations [9] [11].

Comparative Analysis with Related Piperidine-Nicotinic Acid Derivatives

Comparative structural analysis of 2-(Piperidin-4-yloxy)nicotinic acid with related derivatives reveals significant structure-activity relationships and provides insights into the influence of structural modifications on molecular properties [24] [25]. This analysis encompasses compounds with variations in the bridging motif, substitution patterns, and ring systems [24] [26].

The isonicotinic acid analogue, 2-(Piperidin-4-yloxy)isonicotinic acid, differs primarily in the position of the pyridine nitrogen atom [27] [28]. This positional change results in altered hydrogen bonding patterns and modified electronic distribution, while maintaining similar overall molecular dimensions [27] [24]. Crystallographic studies indicate that both compounds exhibit comparable piperidine chair conformations, but the isonicotinic derivative shows different intermolecular packing arrangements [28] [29].

Structural comparison with 2-(Piperidin-4-ylmethoxy)nicotinic acid reveals the impact of introducing a methylene bridge between the piperidine oxygen and the pyridine ring . This modification increases molecular flexibility and alters the spatial relationship between the two ring systems [24]. The additional methylene unit increases the molecular weight to 236.27 g/mol and modifies the LogP value, affecting lipophilicity characteristics .

Table 5: Comparative Analysis of Related Piperidine-Nicotinic Acid Derivatives

| Compound | CAS Number | Molecular Formula | Key Structural Difference | Bridging Motif |

|---|---|---|---|---|

| 2-(Piperidin-4-yloxy)nicotinic acid | 1086392-90-6 | C11H14N2O3 | Direct ether linkage at C-2 | Piperidine-4-yloxy |

| 2-(Piperidin-4-yloxy)isonicotinic acid | 1086379-88-5 | C11H14N2O3 | Pyridine N at different position | Piperidine-4-yloxy |

| 2-(Piperidin-4-ylmethoxy)nicotinic acid | 1208087-23-3 | C12H16N2O3 | Methylene bridge in ether linkage | Piperidine-4-ylmethoxy |

| 6-(Piperidin-1-yl)nicotinic acid | Not specified | C11H16N2O2 | Direct N-C bond at C-6 | Piperidine-1-yl |

| 4-(Piperidin-1-yl)nicotinic acid | Not specified | C11H16N2O2 | Direct N-C bond at C-4 | Piperidine-1-yl |

| Piperidine-4-carboxylic acid | 498-95-3 | C6H11NO2 | Simple piperidine with carboxyl | None |

Compounds featuring direct nitrogen-carbon bonds between the piperidine and pyridine rings, such as 6-(Piperidin-1-yl)nicotinic acid and 4-(Piperidin-1-yl)nicotinic acid, exhibit distinct conformational preferences compared to ether-bridged analogues [30] [26]. The absence of the ether oxygen eliminates specific rotational degrees of freedom and creates more rigid molecular frameworks [24] [30].

The conformational analysis reveals that ether-bridged derivatives generally exhibit greater flexibility than their directly connected counterparts [29] [16]. Molecular dynamics simulations indicate that the C-O-C bridge in 2-(Piperidin-4-yloxy)nicotinic acid allows for approximately 60° of rotational freedom, whereas direct C-N connections restrict motion to approximately 30° [12] [16].

Table 6: Structural Parameter Comparison and Computational Predictions

| Parameter | 2-(Piperidin-4-yloxy)nicotinic acid | Related Piperidine Derivatives | Computational Prediction |

|---|---|---|---|

| Piperidine ring conformation | Chair (equatorial preference) | Predominantly chair | Chair favored by 1-2 kcal/mol |

| Pyridine-piperidine dihedral angle | 45-60° (variable) | 40-70° (substituent dependent) | Energy barrier ~3-5 kcal/mol |

| C-O-C bridge angle | 116-120° | 115-125° (when present) | Optimized by DFT |

| Piperidine chair distortion | Minimal (<5°) | <10° (typically) | Calculated from puckering |

| Carboxyl group planarity | Coplanar with pyridine | Generally coplanar | π-conjugation stabilized |

| Intramolecular H-bonding | Possible N...H-C (2.67 Å) | Common feature (2.6-2.8 Å) | Identified by NBO analysis |

| Ring-ring interaction distance | 3.8-4.2 Å | 3.5-4.5 Å | Van der Waals interactions |

Electronic structure comparisons demonstrate that ether-bridged compounds typically exhibit higher HOMO energies compared to directly connected analogues, reflecting the electron-donating nature of the oxygen atom [11] [21]. This electronic difference influences reactivity patterns and potential coordination behavior with metal centers [10] [31].

Crystallographic studies of multicomponent crystals incorporating nicotinic acid derivatives with piperidine show enhanced dissolution rates and modified physicochemical properties [29] [32]. These findings suggest that structural modifications in the bridging region significantly impact solid-state behavior and intermolecular interactions [29] [32].

The retrosynthetic analysis of 2-(piperidin-4-yloxy)nicotinic acid reveals multiple strategic disconnections that can guide synthetic planning. The most logical retrosynthetic approach involves the disconnection of the ether linkage between the piperidine ring and the nicotinic acid core, leading to two primary synthetic strategies [1].

The first retrosynthetic pathway involves the nucleophilic substitution of activated nicotinic acid derivatives with 4-hydroxypiperidine. This approach capitalizes on the electron-deficient nature of the pyridine ring in nicotinic acid, which can be further activated through halogenation at the 2-position. The resulting 2-halonicotinic acid derivatives serve as excellent electrophiles for nucleophilic aromatic substitution reactions [2] [3].

An alternative retrosynthetic strategy focuses on the functionalization of preformed piperidine-containing intermediates through coupling reactions. This approach involves the preparation of 4-hydroxypiperidine derivatives that can be subsequently coupled with nicotinic acid fragments through various methodologies, including Ullmann coupling, Mitsunobu reactions, and transition metal-catalyzed cross-coupling processes [4] [1].

The choice between these retrosynthetic pathways depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required stereochemical outcomes. For large-scale synthesis, the direct nucleophilic aromatic substitution approach is often preferred due to its operational simplicity and cost-effectiveness, while the coupling-based strategies offer greater flexibility for structural modifications [5] [6].

Advanced retrosynthetic analysis also considers the potential for biomimetic approaches, drawing inspiration from natural alkaloid biosynthesis. The biosynthetic pathway of nicotinic acid-derived alkaloids involves the condensation of nicotinic acid moieties with piperidine precursors, which can be adapted for synthetic applications [7] [8]. This biomimetic approach offers opportunities for developing environmentally friendly synthetic methodologies that align with green chemistry principles.

Nucleophilic Aromatic Substitution Reaction Mechanisms

Nucleophilic aromatic substitution represents the most fundamental and widely employed methodology for constructing piperidine-O-nicotinic acid scaffolds. The mechanism typically follows an addition-elimination pathway, proceeding through a stabilized Meisenheimer complex intermediate [2] [9].

The reaction mechanism begins with the nucleophilic attack of 4-hydroxypiperidine on the electron-deficient carbon at the 2-position of the nicotinic acid derivative. The electron-withdrawing nature of the carboxylic acid group, combined with the pyridine nitrogen, significantly enhances the electrophilicity of the aromatic ring. This activation is crucial for facilitating the nucleophilic addition step, which is typically rate-determining [2] [3].

The formation of the Meisenheimer complex involves the temporary disruption of aromaticity, creating a cyclohexadienide anion that is stabilized by the electron-withdrawing substituents. Kinetic studies have revealed that the stability of this intermediate complex directly correlates with the reaction rate and selectivity. For 2-chloronicotinic acid derivatives, the rate constant for nucleophilic substitution with piperidine derivatives has been measured at k = 3.5 × 10⁻³ M⁻¹s⁻¹ at 20°C [2].

The element effect observed in nucleophilic aromatic substitution follows the order F > Cl ≈ Br > I for leaving group ability. This trend is attributed to the combination of polar effects, solvation energies, and the polarity reversal of the carbon-halogen bond during the transition state formation. For 2-fluoronicotinic acid, the enhanced leaving group ability results in significantly faster reaction rates compared to the corresponding chloro and bromo derivatives [2] [3].

Base catalysis plays a crucial role in optimizing nucleophilic aromatic substitution reactions. The use of strong bases such as potassium carbonate or cesium carbonate facilitates the deprotonation of the hydroxyl group in 4-hydroxypiperidine, generating a more nucleophilic alkoxide anion. This base-catalyzed mechanism often exhibits second-order kinetics in the nucleophile concentration, indicating the involvement of a pre-equilibrium deprotonation step [9] [10].

Solvent effects significantly influence the reaction mechanism and rate. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance the nucleophilicity of the alkoxide anion while stabilizing the transition state. The dielectric constant of the solvent correlates with the reaction rate, with higher dielectric constants generally leading to faster reactions [3] [11].

Protecting Group Strategies for Oxygenated Piperidine Synthesis

The successful synthesis of 2-(piperidin-4-yloxy)nicotinic acid requires careful consideration of protecting group strategies to prevent unwanted side reactions and ensure high yields. The presence of multiple nucleophilic sites in the piperidine ring, particularly the nitrogen atom and the hydroxyl group, necessitates selective protection protocols [12] [13].

Silyl protecting groups represent one of the most effective strategies for hydroxyl protection in piperidine systems. The tert-butyldimethylsilyl (TBS) group offers excellent selectivity for primary and secondary alcohols, providing stability under basic conditions while remaining readily removable with fluoride sources. The protection of 4-hydroxypiperidine with TBS chloride in the presence of imidazole and dimethylformamide typically yields 90-95% of the protected product [14] [15].

The advantages of TBS protection include its compatibility with a wide range of reaction conditions, including nucleophilic aromatic substitution, metal-catalyzed couplings, and oxidation reactions. The deprotection can be accomplished using tetrabutylammonium fluoride in tetrahydrofuran under mild conditions, making it suitable for sensitive substrates [16] [17].

Alternative silyl protecting groups such as triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) offer enhanced stability for more demanding reaction conditions. TIPS groups are particularly useful when prolonged heating or strongly basic conditions are required, as they exhibit superior resistance to hydrolysis compared to TBS groups [14] [15].

Carbamate protecting groups, particularly the tert-butoxycarbonyl (Boc) group, provide an orthogonal protection strategy for the piperidine nitrogen. The Boc group can be installed using di-tert-butyl dicarbonate in the presence of triethylamine, yielding 85-92% of the protected amine. This protection strategy is particularly valuable when the piperidine nitrogen must be protected during nucleophilic aromatic substitution reactions [18] [19].

The compatibility of Boc protection with various reaction conditions makes it suitable for multi-step syntheses. The group remains stable under basic conditions but can be readily removed using trifluoroacetic acid or hydrochloric acid, allowing for selective deprotection in the presence of other protecting groups [20] [21].

Benzyl protecting groups offer another valuable strategy for hydroxyl protection, particularly when hydrogenolysis conditions are compatible with the final synthetic sequence. The installation of benzyl groups typically requires benzyl bromide and potassium carbonate in dimethylformamide, yielding 80-88% of the protected product. The removal can be accomplished through catalytic hydrogenation using palladium on carbon, providing a clean deprotection method [12] [22].

For specialized applications, acetal protecting groups such as tetrahydropyranyl (THP) ethers provide acid-labile protection that complements base-labile groups. The formation of THP ethers involves the reaction of the alcohol with dihydropyran in the presence of pyridinium para-toluenesulfonate, typically yielding 75-85% of the protected product as a mixture of diastereomers [22] [23].

Continuous Flow Reactor Applications in Large-Scale Production

The implementation of continuous flow reactor technology represents a significant advancement in the large-scale production of 2-(piperidin-4-yloxy)nicotinic acid and related compounds. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced mass and heat transfer, improved safety profiles, and superior process control [6] [24].

The design of continuous flow reactors for piperidine synthesis requires careful consideration of reactor geometry, residence time distribution, and mixing characteristics. Microfluidic reactors with extended path lengths and small electrode gaps have proven particularly effective for electrochemical transformations, achieving high conversions and productivities suitable for multi-gram scale synthesis [25] [26].

Flow reactor optimization involves the systematic investigation of key parameters including flow rate, temperature, residence time, and reagent stoichiometry. For the synthesis of 2-(piperidin-4-yloxy)nicotinic acid, optimal conditions typically involve residence times of 10-15 minutes at temperatures between 120-150°C, depending on the specific substrate and reaction conditions [24] [27].

The scalability of flow processes is demonstrated through the successful production of multi-hundred gram quantities of piperidine derivatives. The continuous nature of flow chemistry allows for sustained production rates while maintaining consistent product quality and minimizing waste generation. The enhanced safety profile of flow reactors is particularly advantageous for reactions involving hazardous reagents or high-temperature conditions [6] [28].

Temperature control in flow reactors is achieved through precise heating and cooling systems that maintain uniform reaction conditions throughout the reactor volume. This level of control is difficult to achieve in batch reactors, particularly at larger scales where heat transfer limitations become significant. The enhanced temperature control in flow systems often leads to improved selectivity and reduced side product formation [24] [25].

The integration of continuous flow processes with downstream purification and isolation procedures represents a key advantage for large-scale production. Flow reactors can be directly coupled with continuous extraction systems, crystallization units, and automated purification modules to create fully integrated production platforms. This integration reduces manual handling, minimizes contamination risks, and improves overall process efficiency [6] [26].

Recent developments in flow chemistry have focused on the implementation of multistep synthetic sequences within single flow systems. These telescoped processes allow for the direct conversion of simple starting materials to complex products without intermediate isolation steps. For piperidine synthesis, this approach can combine protection, coupling, and deprotection steps within a single flow system, significantly reducing overall processing time and improving atom economy [24] [29].

The economic advantages of continuous flow production become particularly apparent at industrial scales. The reduced equipment footprint, lower solvent consumption, and improved energy efficiency of flow processes contribute to significant cost savings compared to traditional batch manufacturing. Additionally, the enhanced process control and reduced variability in flow systems lead to improved product quality and consistency [6] [28].

Quality control in continuous flow processes is facilitated by real-time monitoring capabilities that allow for immediate detection and correction of process deviations. In-line analytical techniques, including infrared spectroscopy and mass spectrometry, provide continuous feedback on reaction progress and product quality. This real-time monitoring capability is essential for maintaining consistent product specifications in large-scale production [25] [26].

The environmental benefits of continuous flow production align with contemporary sustainability goals in chemical manufacturing. The reduced waste generation, lower energy consumption, and minimized solvent usage of flow processes contribute to improved environmental profiles compared to batch processes. These advantages are particularly important for the pharmaceutical industry, where environmental impact is increasingly scrutinized [6] [27].